3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is an organic compound that belongs to the class of quinolines This compound features a quinoline core substituted with a 4-fluorobenzenesulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-methyl-1,4-dihydroquinolin-4-one. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
Electrophilic Substitution: Substituted quinoline derivatives.
Nucleophilic Substitution: Various sulfonamide and sulfone derivatives.
Oxidation and Reduction: Quinoline N-oxides and dihydroquinolines.
Scientific Research Applications
3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction and metabolic pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: A precursor used in the synthesis of various sulfonyl-containing compounds.
1-Methyl-1,4-dihydroquinolin-4-one: The core structure of the compound, which can be modified to produce different derivatives.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties and applications.
Uniqueness
3-(4-Fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of both the fluorobenzenesulfonyl and quinoline moieties. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3S/c1-18-10-15(16(19)13-4-2-3-5-14(13)18)22(20,21)12-8-6-11(17)7-9-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVNJYFXTCAKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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